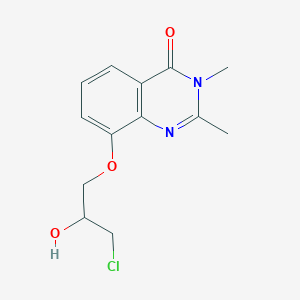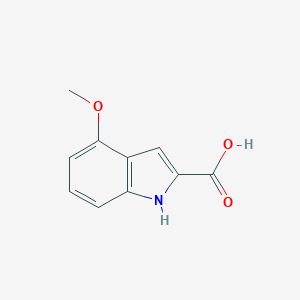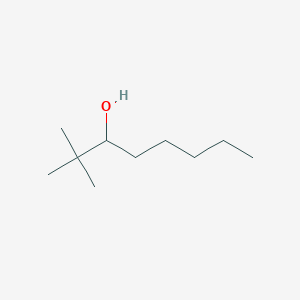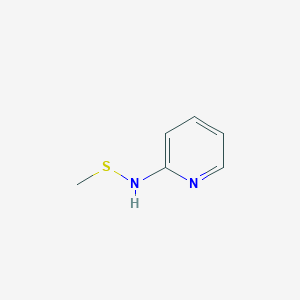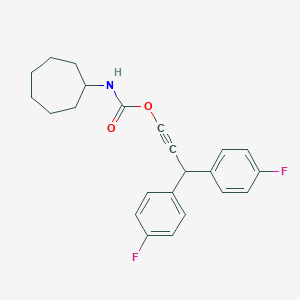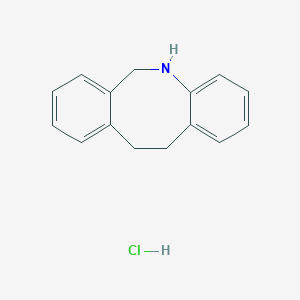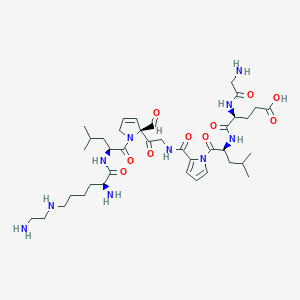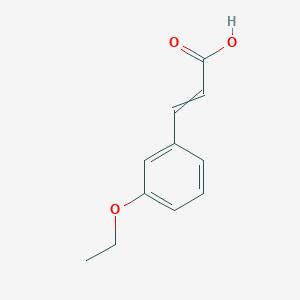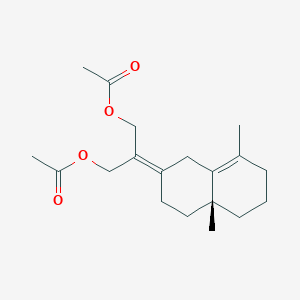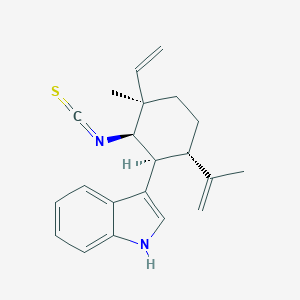
Hapalindole D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hapalindole D is a natural product isolated from cyanobacteria, a type of photosynthetic bacteria. This compound belongs to the hapalindole family of alkaloids, which have been found to possess various biological activities. Hapalindole D has attracted significant attention due to its potential as a therapeutic agent in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Chemical Structure
- Hapalindoles, including Hapalindole D, are bioactive indole alkaloids with complex polycyclic ring systems. The biosynthesis of these compounds involves unique mechanisms like the Cope rearrangement, as studied in Fischerella ambigua, highlighting the intriguing assembly of these molecules (Li et al., 2015).
Potential in Cancer Treatment
- Hapalindole H, closely related to Hapalindole D, has shown effectiveness against prostate cancer cells by inhibiting NF-κB and affecting mitochondrial pathways, suggesting a potential therapeutic role in cancer treatment (Acuña et al., 2018).
Neurological Applications
- Certain hapalindoles exhibit sodium channel-modulating properties, indicating potential as neurotoxic agents. This suggests a possibility for hapalindoles, including Hapalindole D, to be studied in the context of neurological disorders or as bioactive agents in neuroscience research (Cagide et al., 2014).
Synthesis and Structural Studies
- Synthetic efforts have been made to replicate hapalindole structures, including Hapalindole D, providing insights into their complex chemistry and potential for pharmacological development (Richter et al., 2008).
Immunomodulatory Effects
- Hapalindoles have been identified to possess immunomodulatory effects, notably in inhibiting T cell proliferation. This aspect can be crucial in the development of treatments for autoimmune diseases or certain cancers (Chilczuk et al., 2019).
Antimicrobial Properties
- Studies on hapalindole alkaloids have revealed antimicrobial properties, suggesting their potential in developing new antibiotics or antifungal agents. This is particularly relevant in the context of increasing antibiotic resistance (Kim et al., 2012).
Insecticidal Activity
- Hapalindoles demonstrate insecticidal activities, indicating their potential use in agricultural pest control or as biocontrol agents (Becher et al., 2007).
Allelopathic Effects
- Alkaloids like 12-epi-hapalindole E isonitrile exhibit allelopathic actions, impacting RNA synthesis and protein synthesis in various organisms. This suggests a role in ecological interactions or as a tool in studying cellular processes (Doan et al., 2000).
Eigenschaften
CAS-Nummer |
101968-72-3 |
|---|---|
Produktname |
Hapalindole D |
Molekularformel |
C21H24N2S |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
3-[(1S,2R,3R,6S)-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H24N2S/c1-5-21(4)11-10-15(14(2)3)19(20(21)23-13-24)17-12-22-18-9-7-6-8-16(17)18/h5-9,12,15,19-20,22H,1-2,10-11H2,3-4H3/t15-,19+,20-,21+/m1/s1 |
InChI-Schlüssel |
PPHWDUZMWNUINO-QAJUQPOASA-N |
Isomerische SMILES |
CC(=C)[C@H]1CC[C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
Kanonische SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



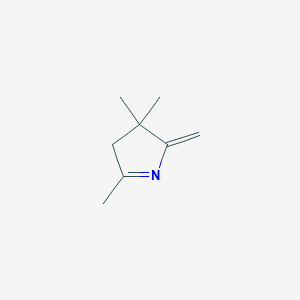
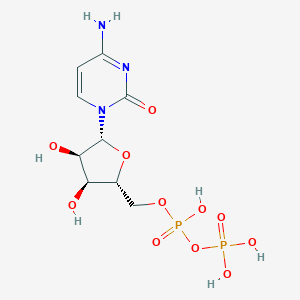
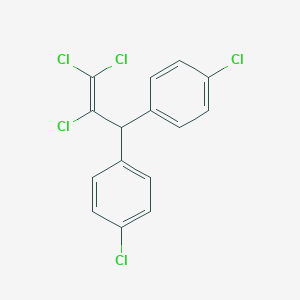
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)
